1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Description
This compound features a hybrid structure combining a 3,4-dihydropyrazole core substituted with 4-methoxyphenyl and 4-methylphenyl groups, linked via a sulfanylethanone bridge to a 1-[(3-methylphenyl)methyl]indol-3-yl moiety. The dihydropyrazole and indole motifs are recurrent in medicinal chemistry, often associated with anticonvulsant, anti-inflammatory, or kinase-inhibitory properties .
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N3O2S/c1-24-11-13-28(14-12-24)33-20-31(27-15-17-29(40-3)18-16-27)36-38(33)35(39)23-41-34-22-37(32-10-5-4-9-30(32)34)21-26-8-6-7-25(2)19-26/h4-19,22,33H,20-21,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOFCNRIHXYFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including anticancer and anti-inflammatory activities, as well as its mechanisms of action.
Chemical Structure
The compound features a unique combination of a dihydropyrazole moiety and an indole derivative, which may contribute to its diverse biological activities. The presence of methoxy and methyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to the target molecule exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : A series of pyrazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. The compound demonstrated promising activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the low micromolar range (0.08 µM for MCF-7) .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. Specific derivatives have shown inhibition of key kinases such as Aurora-A, which is crucial for mitotic progression .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Inhibition of Pro-inflammatory Mediators : Studies have shown that similar pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, certain derivatives demonstrated IC50 values as low as 3.8 nM against COX enzymes .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects, with notable reductions in edema and inflammatory markers observed following treatment with pyrazole derivatives .
Mechanistic Insights
Understanding the mechanisms underlying the biological activities of this compound is crucial for its potential therapeutic applications:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. This inhibition could contribute to both neuroprotective effects and modulation of inflammation .
- Cellular Pathways : The activation of apoptotic pathways in cancer cells involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to enhanced cell death .
Data Summary
| Activity Type | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.08 µM | Apoptosis induction |
| Anticancer | HCT116 | 0.39 µM | Aurora-A kinase inhibition |
| Anti-inflammatory | COX Enzymes | 3.8 nM | COX inhibition |
| Neuroprotective | MAO Inhibition | 40 nM | Reversible inhibition |
Case Studies
Several studies have highlighted the potential clinical applications of pyrazole derivatives:
- Study on MCF-7 Cells : A recent study reported that a derivative similar to the target compound showed significant cytotoxicity against MCF-7 cells, leading researchers to suggest further investigations into its use as a chemotherapeutic agent .
- Inflammation Model in Rats : An in vivo model demonstrated that treatment with pyrazole derivatives resulted in reduced paw edema and lower levels of inflammatory cytokines, suggesting potential for treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Dihydropyrazole vs. Triazole/Tetrazole Cores : The target compound’s dihydropyrazole core (a 5-membered ring with one double bond) contrasts with triazole derivatives (e.g., ), which exhibit greater aromaticity and rigidity. This may influence binding affinity and metabolic stability .
- Indole vs. Quinazoline Moieties: The indole group in the target compound (linked via sulfanylethanone) differs from quinazoline derivatives (), which are planar heterocycles often involved in π-stacking interactions. Indole’s bulkier 3-methylbenzyl substitution may enhance lipophilicity .
- Sulfanylethanone Linkers: The sulfanylethanone bridge in the target compound is analogous to triazole-thioether derivatives (), but its proximity to the indole group introduces steric effects absent in simpler analogues .
Physicochemical Properties :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation and functionalization. A recommended approach adapts protocols for analogous triazole/pyrazole derivatives ( ):
Pyrazole Formation : React hydrazine derivatives with β-keto esters under reflux (e.g., xylene, 12–24 hours) to form the dihydropyrazole core.
Indole Sulfanylation : Use α-halogenated ketones (e.g., bromoethanone) with sodium ethoxide in absolute ethanol to introduce the sulfanyl group ().
Purification : Employ recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Critical Parameters: Temperature control (80–120°C), anhydrous solvents, and inert atmosphere (N₂/Ar) improve yield (~60–75%) .
Q. How can structural confirmation and purity be rigorously validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR in deuterated DMSO to identify pyrazole (δ 6.5–7.5 ppm), indole (δ 7.0–8.5 ppm), and sulfanyl (δ 3.0–4.0 ppm) signals. Compare with predicted shifts from PubChem data () .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Use C18 columns (acetonitrile/water) to assess purity (>95%) .
Q. What are the stability profiles under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C expected for aromatic systems).
- Photostability : Store in amber vials to prevent photooxidation of methoxy groups.
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 37°C; monitor via HPLC.
Recommendation: Store at –20°C under desiccation to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N/²H) and computational modeling (DFT calculations):
Q. What computational strategies predict electronic properties and regioselectivity?
- Methodological Answer : Employ Gaussian or ORCA software for:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; analyze frontier molecular orbitals (HOMO/LUMO) for reactivity hotspots.
- Docking Studies : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina, leveraging structural data from PubChem () .
Q. How to resolve contradictory spectral data (e.g., unexpected NMR splitting)?
- Methodological Answer : Address discrepancies via:
- Variable Temperature NMR : Identify dynamic effects (e.g., hindered rotation of 3-methylphenyl groups).
- 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities.
- X-ray Crystallography : Resolve ambiguity using single-crystal data (as in ), though crystallization may require vapor diffusion with dichloromethane/hexane .
Q. What strategies optimize regioselectivity in heterocyclic functionalization?
- Methodological Answer : Modify directing groups and catalysts:
Q. How to assess biological activity and target engagement?
- Methodological Answer : Design assays based on structural analogs ():
In Vitro Screening : Test against kinase panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track localization via confocal microscopy.
SAR Studies : Modify methoxy/methyl groups to correlate substituents with IC₅₀ values .
Data Contradiction Analysis
Q. How to address inconsistencies in biological assay results across studies?
- Methodological Answer : Conduct meta-analysis with controls:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
